3-Butyl-2,5-dimethylthiophene

Catalog No.
S742559
CAS No.
98837-51-5
M.F
C10H16S
M. Wt
168.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butyl-2,5-dimethylthiophene

CAS Number

98837-51-5

Product Name

3-Butyl-2,5-dimethylthiophene

IUPAC Name

3-butyl-2,5-dimethylthiophene

Molecular Formula

C10H16S

Molecular Weight

168.3 g/mol

InChI

InChI=1S/C10H16S/c1-4-5-6-10-7-8(2)11-9(10)3/h7H,4-6H2,1-3H3

InChI Key

DUOSBQJOYVIVOR-UHFFFAOYSA-N

SMILES

CCCCC1=C(SC(=C1)C)C

Canonical SMILES

CCCCC1=C(SC(=C1)C)C

3-Butyl-2,5-dimethylthiophene is an organic compound with the molecular formula C₁₀H₁₆S. This compound features a thiophene ring, which is a five-membered aromatic ring containing sulfur. The structure includes two methyl groups at the 2 and 5 positions and a butyl group at the 3 position of the thiophene ring. This unique arrangement contributes to its chemical properties and potential applications in various fields, including organic electronics and as a flavoring agent due to its pleasant aroma.

  • Potential flammability: Organic compounds with carbon-hydrogen bonds can be flammable.
  • Possible skin and respiratory irritation: Thiophenes may cause irritation upon contact with skin or inhalation.
Typical of thiophenes, including:

  • Oxidation: Thiophenes can be oxidized to form sulfoxides or sulfones. For example, 3-butyl-2,5-dimethylthiophene can be oxidized using m-chloroperbenzoic acid to yield sulfone derivatives .
  • Friedel-Crafts Alkylation: This reaction allows for the introduction of additional alkyl groups onto the aromatic system. The compound can react with alkyl halides in the presence of a Lewis acid catalyst .
  • Electrophilic Substitution: The presence of electron-donating groups (like methyl) on the thiophene ring enhances its reactivity towards electrophiles, facilitating substitution reactions .

The synthesis of 3-butyl-2,5-dimethylthiophene typically involves:

  • Starting Materials: The synthesis often begins with commercially available 2,5-dimethylthiophene.
  • Alkylation Reaction: The butyl group can be introduced via a Friedel-Crafts alkylation reaction using butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Purification: The product is purified through distillation or chromatography to isolate pure 3-butyl-2,5-dimethylthiophene .

3-Butyl-2,5-dimethylthiophene has several potential applications:

  • Organic Electronics: Due to its semiconducting properties, it is explored for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Flavoring Agent: Its pleasant aroma makes it suitable for use in food flavorings and fragrances.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds.

Interaction studies involving 3-butyl-2,5-dimethylthiophene focus on its reactivity with various reagents and its behavior in different environments. Research has shown that thiophenes can interact with metals, forming complexes that may have applications in catalysis or materials science . Additionally, studies on adsorption behavior on surfaces (like gold) indicate its potential in sensor technologies .

Several compounds share structural similarities with 3-butyl-2,5-dimethylthiophene. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
2,5-DimethylthiopheneTwo methyl groups on the thiophene ringMore reactive due to lack of bulky substituents
3-Pentyl-2,5-dimethylthiopheneSimilar structure with a pentyl groupIncreased hydrophobicity compared to butyl variant
3-ButylthiopheneButyl group only at position threeLacks additional methyl groups affecting reactivity
3-Ethyl-2,5-dimethylthiopheneEthyl instead of butylSlightly less steric hindrance than butyl variant

These compounds highlight how variations in alkyl chain length and substitutions can influence the chemical behavior and properties of thiophenes. The unique combination of a butyl group and two methyl groups in 3-butyl-2,5-dimethylthiophene contributes to its distinct characteristics compared to other thiophenes.

XLogP3

4.3

Wikipedia

3-Butyl-2,5-dimethylthiophene

Dates

Modify: 2023-08-15

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